5-Formylcytosine (5fC) is a naturally occurring epigenetic modification found in the DNA of mammals and other organisms. [, , , , , , , , , , , , , , , , , , , , , , , , ] It arises from the enzymatic oxidation of 5-methylcytosine (5mC), a more common epigenetic mark, by the ten-eleven translocation (TET) family of dioxygenases. [, , , ] 5fC is considered an intermediate in the active demethylation pathway, where it can be further oxidized to 5-carboxylcytosine (5caC) or directly removed by thymine DNA glycosylase (TDG). [, , , , , , ] Beyond its role in demethylation, 5fC has been implicated in gene regulation, chromatin organization, and potentially serves as a distinct epigenetic mark. [, , , , , , ]
5-Formylcytosine is primarily found in the context of modified DNA strands and RNA, particularly in mitochondrial tRNA across several species, including humans. It arises through the action of Ten-Eleven Translocation (TET) enzymes, which oxidize 5-methylcytosine to 5-hydroxymethylcytosine, then to 5-formylcytosine, and finally to 5-carboxylcytosine. This modification is part of a dynamic process that contributes to active DNA demethylation and plays a crucial role during critical developmental stages such as zygotic genome activation (ZGA) in vertebrates .
The synthesis of 5-formylcytosine can be achieved through various chemical methods. One notable approach involves the reaction of 2′,3′-O-isopropylidene-cytidine with paraformaldehyde in the presence of potassium hydroxide. The reaction typically occurs at elevated temperatures (around 55°C) over an extended period (up to 36 hours) and requires subsequent neutralization and purification steps to isolate the desired product .
This method has been shown to produce high yields (up to 95%) of the target compound, demonstrating its efficiency for laboratory synthesis .
The molecular structure of 5-formylcytosine consists of a pyrimidine ring with a formyl group (-CHO) attached at the C5 position. This modification alters the hydrogen bonding capabilities and stacking interactions within nucleic acid structures.
High-resolution X-ray crystallography has provided insights into its structural properties, revealing that the presence of the formyl group increases thermal stability in RNA duplexes while maintaining canonical base pairing rules .
5-Formylcytosine participates in various chemical reactions typical for nucleobases, including base pairing in nucleic acids and reactions involved in DNA repair mechanisms.
The mechanism by which 5-formylcytosine exerts its effects involves its role as an epigenetic mark that influences chromatin structure and gene expression. During ZGA, it recruits RNA polymerase III to specific genomic regions, enhancing transcriptional activity.
5-Formylcytosine exhibits distinct physical and chemical properties that influence its behavior in biological systems.
The scientific applications of 5-formylcytosine are diverse and significant:
5fC was first identified in 2011 by Pfaffeneder et al. in embryonic stem cell DNA using advanced mass spectrometry techniques, marking a breakthrough in epigenetic biology [8]. This discovery validated the existence of iterative oxidation products of 5mC beyond 5-hydroxymethylcytosine (5hmC), implicating TET dioxygenases in active DNA demethylation. Initial studies detected 5fC at low abundance (0.002–0.02% of total cytosines in mouse embryonic stem cells (mESCs)), posing significant detection challenges [2] [7]. Subsequent genome-wide mapping in 2013 by Song et al. leveraged chemical labeling and capture strategies (fC-Seal) to profile 5fC distribution, revealing its enrichment at gene regulatory elements like enhancers and promoters [7]. The development of base-resolution techniques such as DIP-CAB-seq further resolved 5fC sites at single-nucleotide precision, confirming its non-random genomic localization [5].
Table 1: Key Discoveries in 5fC Research
Year | Discovery | Methodology | Significance |
---|---|---|---|
2011 | First identification of 5fC in mammalian ESCs | LC-MS/MS | Confirmed TET-mediated oxidation beyond 5hmC |
2013 | Genome-wide profiling of 5fC in mESCs | fC-Seal, chemical labeling | Revealed enrichment at poised enhancers |
2015 | Base-resolution mapping of 5fC/5caC | DIP-CAB-seq | Distinguished 5fC/5caC roles in demethylation dynamics |
2024 | Functional role in RNA Pol III activation during ZGA | ChIP-seq, knockdown assays | Established 5fC as an instructive epigenetic mark |
The TET-TDG-BER axis orchestrates active DNA demethylation:
Crucially, 5fC is not merely a transient demethylation intermediate. During zygotic genome activation (ZGA) in Xenopus and murine embryos, 5fC accumulates biphasically—peaking sharply at ZGA and increasing gradually during later development [1] [6]. This transient enrichment occurs in nuclear chromocenters (perinucleolar compartments), spatially associating with RNA polymerase III (Pol III) transcription sites. TDG knockdown experiments confirmed 5fC stability at ZGA, as its absence halts demethylation but preserves 5fC-dependent transcriptional activation [4] [6].
Table 2: Enzymatic Machinery in 5mC Oxidation and Demethylation
Enzyme | Function | Impact on 5fC |
---|---|---|
TET1/2/3 | Oxidizes 5hmC → 5fC → 5caC | Generates 5fC |
TDG | Excises 5fC/5caC via base excision repair | Clears 5fC; knockout increases 5fC accumulation |
BER | Replaces excised base with unmodified cytosine | Completes demethylation cycle |
The oxidized methylcytosine derivatives exhibit distinct genomic distributions, functional roles, and biochemical properties:
Genomic Distribution
Functional Roles
Structural and Disease Correlations
Table 3: Functional and Structural Properties of Oxidized Methylcytosines
Modification | Genomic Hotspots | Transcriptional Role | Structural Impact on DNA |
---|---|---|---|
5hmC | Gene bodies, weak enhancers | Priming/accessibility | Mild destabilization of B-DNA |
5fC | Poised enhancers, Pol III genes | Direct Pol III activation | Enhanced flexibility, nucleosome tightening |
5caC | Active enhancers | Demethylation commitment | No significant structural change |
Table 4: Clinical Correlations of 5fC in Disease
Disease Context | 5fC Status | Molecular Correlate | Prognostic Value |
---|---|---|---|
Hepatocellular carcinoma | Decreased in early stage | TET2 downregulation, HBV infection | Associated with poor survival |
Embryonic development | Biphasic peak at ZGA | TDG absence, chromocenter formation | Essential for embryonic viability |
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